![molecular formula C22H20F3N3O3 B2985291 3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-48-2](/img/structure/B2985291.png)

3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

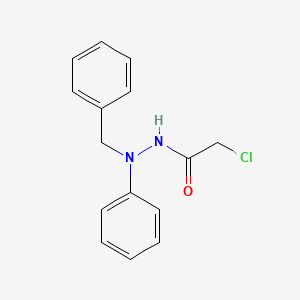

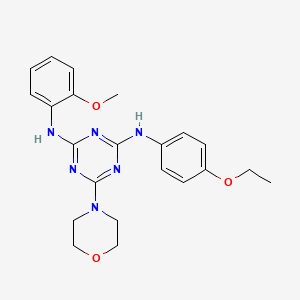

The compound “3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a type of compound where two rings share a single atom . The spiro atom in this case is a nitrogen atom, and the compound contains a benzyl group and a trifluoromethylbenzoyl group attached to it. It also contains a dione group, which is a type of functional group consisting of two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro ring system, with the benzyl and trifluoromethylbenzoyl groups attached to one of the nitrogen atoms in the ring. The dione group would be attached to the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group, for example, could make this compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance

Triazines represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities across various models, including antibacterial, antifungal, anti-cancer, and antiviral effects among others. Triazine analogs have shown potent pharmacological activities, making the triazine nucleus an area of interest for future drug development (Verma, Sinha, & Bansal, 2019).

Benzodiazepine and Nonbenzodiazepine Anxiolytics

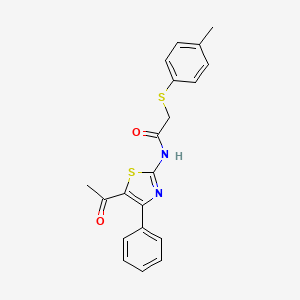

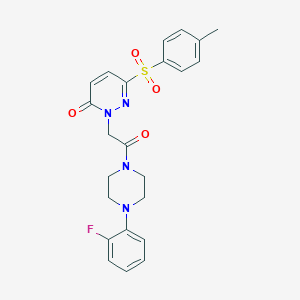

The review discusses various anxiolytic drugs, including the emergence of triazolobenzodiazepines and azaspirodecanediones, highlighting the significance of such compounds in treating anxiety disorders. These classes of compounds, through their unique structures and mechanisms, offer new pathways for therapeutic applications, potentially relevant to the chemical structure (Goldberg, 1984).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

This study explores the applications of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications, demonstrating the utility of such structures in developing new materials and treatments. The adaptability and multifunctional nature of BTAs suggest a promising future for compounds with similar scaffolding in various scientific and industrial applications (Cantekin, de Greef, & Palmans, 2012).

LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-products

Focusing on nitisinone (a triketone herbicide turned medical treatment), this study provides insights into the stability and degradation pathways of such compounds, offering a foundation for understanding how similar structures might behave under various conditions and their implications for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment

This review addresses the environmental degradation of polyfluoroalkyl chemicals, including their breakdown into perfluoroalkyl acids. Understanding the environmental fate of such chemicals can provide insights into managing and mitigating their impact, relevant to the broader context of chemical research and environmental science (Liu & Avendaño, 2013).

Future Directions

properties

IUPAC Name |

3-benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-9-5-4-8-16(17)18(29)27-12-10-21(11-13-27)19(30)28(20(31)26-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFVFKKDBGRPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)

![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)